2,4-Quinazolinediamine, 6-(2-naphthalenylthio)-
Overview
Description
2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core with diamine groups at positions 2 and 4, and a 2-naphthalenylthio group at position 6, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- can be achieved through various synthetic routes. One common method involves the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain high-purity compounds.
Chemical Reactions Analysis
2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- can be compared with other quinazoline derivatives such as:
6-(2-naphthylsulfonyl)-2,4-quinazolinediamine: This compound has a sulfonyl group instead of a thio group, which may result in different chemical and biological properties.
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine: This compound features a methylphenylsulfanyl group, which may influence its biological activity and mechanism of action. The uniqueness of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-naphthalen-2-ylsulfanylquinazoline-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAYJJZRASFRBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=C(N=C4N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398338 | |
Record name | TCMDC-138101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51124-09-5 | |
Record name | TCMDC-138101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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